2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H6BrN3 |
|---|---|
Molekulargewicht |
236.07 g/mol |
IUPAC-Name |
2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H6BrN3/c10-8-2-1-5-13-7(3-4-11)6-12-9(8)13/h1-2,5-6H,3H2 |
InChI-Schlüssel |
CKZHWBYUEJGTLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2C(=C1)Br)CC#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Bromination of Imidazo[1,2-a]pyridine
Post-cyclization bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. For example, 3-methylimidazo[1,2-a]pyridine treated with NBS yields 8-bromo derivatives.
Optimization Parameters
-
Stoichiometry : 1.2 equivalents of NBS per mole of substrate.
-
Workup : Extraction with methyl tert-butyl ether and crystallization.
This method’s regioselectivity is influenced by the electron density of the pyridine ring, with bromination favoring the 8-position in certain substituted analogs.
In Situ Bromination During Cyclization
The use of pre-brominated aminopyridines (e.g., 2-amino-3-bromopyridine) in cyclization reactions directly incorporates bromine into the 8-position of the imidazo[1,2-a]pyridine core. For instance, 2-amino-5-bromopyridine reacts with chloroacetaldehyde to form 6-bromoimidazo[1,2-a]pyridine, suggesting that positional isomerism in the starting material dictates final bromine placement.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Analyse Chemischer Reaktionen
Reaktionstypen
2-(8-Bromimidazo[1,2-a]pyridin-3-yl)acetonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch sich der Oxidationszustand der Stickstoffatome im Ring ändert.
Cyclisierungsreaktionen: Der Imidazo[1,2-a]pyridin-Ring kann durch Cyclisierungsreaktionen weiter funktionalisiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Nucleophile wie Amine oder Thiole können das Bromatom unter milden Bedingungen ersetzen.
Oxidation: Oxidationsmittel wie TBHP oder Jod können verwendet werden, um die Verbindung zu oxidieren.
Cyclisierung: Cyclisierungsreaktionen erfordern häufig Katalysatoren wie Kupfer- oder Palladiumkomplexe.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen eine Vielzahl von Derivaten ergeben, bei denen verschiedene funktionelle Gruppen das Bromatom ersetzen .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound is primarily recognized for its potential as a therapeutic agent due to its structural characteristics that allow it to interact with biological targets effectively. Its derivatives have been investigated for their ability to inhibit specific kinases, which are crucial in the treatment of various cancers.
Kinase Inhibition
Research has shown that compounds related to imidazo[1,2-a]pyridine structures, including 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile, can act as inhibitors of the c-KIT kinase. This kinase is often mutated in gastrointestinal stromal tumors (GISTs), making it a significant target for cancer therapy. The inhibition of c-KIT can prevent tumor growth and progression in patients with GISTs and other related cancers .
Development of Selective Inhibitors
Studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency and selectivity against specific kinase isoforms. For instance, scaffold hopping from benzimidazole to imidazo[1,2-a]pyridine has resulted in increased potency against salt-inducible kinases (SIK2 and SIK3), which are involved in various cellular processes including metabolism and cell growth .
The compound exhibits a range of biological activities beyond kinase inhibition. It has been investigated for its potential effects on various cellular pathways.
Anticancer Properties
The anticancer activity of this compound derivatives has been documented in several studies. For example, certain analogs have shown cytotoxic effects against cancer cell lines such as HeLa cells, indicating their potential as anticancer agents .
Inhibition of Prenylation
Another area of interest is the compound's ability to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme involved in the prenylation process critical for the function of several proteins associated with cancer progression. Studies have demonstrated that specific derivatives can selectively inhibit RGGT activity at low concentrations, showcasing their therapeutic potential .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | c-KIT Kinase Inhibition | Demonstrated significant inhibition of mutated c-KIT variants associated with GISTs. |
| Study B | SIK Inhibition | Identified increased potency against SIK isoforms through structural modifications. |
| Study C | RGGT Activity | Showed selective inhibition of RGGT leading to reduced prenylation in cancer cell lines. |
Wirkmechanismus
The mechanism of action of 2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. These targets often include enzymes and receptors involved in key biological pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
Key structural analogues differ in substituent type, position, and electronic effects. The table below summarizes critical differences:
*Calculated molecular weight based on formula C₉H₆BrN₃.
Key Observations:
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability (vs. chlorine) may improve target binding via halogen bonds, as seen in kinase inhibitors .
- Nitrile vs. Carboxylic Acid : Nitriles (e.g., main compound) are more electron-withdrawing than carboxylic acids (e.g., 365213-68-9 in ), affecting charge distribution and hydrogen-bonding capacity .
- Substituent Position : The 8-bromo substitution (main compound) vs. 7-phenyl () alters steric accessibility to the imidazopyridine core, impacting ligand-receptor interactions .
Biologische Aktivität
2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound belongs to the class of imidazo[1,2-a]pyridines, characterized by a bromine substitution at the 8-position and an acetonitrile functional group. Its structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer pathways.
- Receptor Modulation : It shows potential in modulating receptors associated with inflammation and pain pathways.
- Cell Signaling : The imidazo[1,2-a]pyridine core can influence signaling pathways critical for cellular proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
Anticancer Activity
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Induction of ROS production |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects.
- Case Study 2 : In a murine model of inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound-treated | 70 | 90 |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles is crucial for evaluating the therapeutic potential of this compound.
Absorption and Metabolism
Preliminary studies suggest that the compound is well absorbed with a moderate half-life. Further investigation into its metabolic pathways is ongoing.
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents some cytotoxicity at higher concentrations, necessitating careful dosing in therapeutic applications.
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 8.37 (aromatic H), δ 3.85 (CHCN) | |
| C NMR | δ 112–117 (C≡N), δ 146.8 (imidazole C) | |
| ESI-MS | [M+H]: m/z 310 (for brominated analog) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 2–5 mol% Pd(PPh) | Increases coupling efficiency |
| Temperature | 60–80°C | Balances rate vs. decomposition |
| Solvent | DMF or DMSO | Enhances solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
